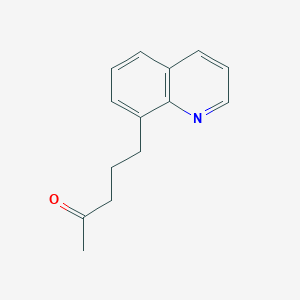

5-(Quinolin-8-yl)pentan-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

920491-96-9 |

|---|---|

Molecular Formula |

C14H15NO |

Molecular Weight |

213.27 g/mol |

IUPAC Name |

5-quinolin-8-ylpentan-2-one |

InChI |

InChI=1S/C14H15NO/c1-11(16)5-2-6-12-7-3-8-13-9-4-10-15-14(12)13/h3-4,7-10H,2,5-6H2,1H3 |

InChI Key |

OZAWHYUVWYCYTH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCC1=CC=CC2=C1N=CC=C2 |

Origin of Product |

United States |

Mechanistic Investigations into Chemical Reactivity and Transformations

Elucidation of Reaction Mechanisms for Key Bond-Forming Steps in Synthesis

The key bond-forming step in the synthesis of 5-(quinolin-8-yl)pentan-2-one involves the creation of a carbon-carbon bond between the C8 position of the quinoline (B57606) ring and the five-carbon pentanone chain. Several catalytic and classical organic reactions can be envisaged for this transformation, each with a distinct reaction mechanism.

Transition Metal-Catalyzed C-H Activation/Alkylation:

A prominent and modern approach for the C8-alkylation of quinolines involves transition-metal catalysis, particularly with rhodium(III) catalysts. rsc.orgnih.gov The reaction typically utilizes quinoline N-oxides as the substrate, where the N-oxide group acts as a directing group to achieve high regioselectivity for the C8 position. rsc.orgnih.gov

The proposed catalytic cycle for a Rh(III)-catalyzed C8-alkylation with an alkylating agent (e.g., a derivative that can form a pentan-2-one substituent) is illustrated below:

C-H Activation: The catalytic cycle initiates with the coordination of the Rh(III) catalyst to the nitrogen of the quinoline N-oxide. This is followed by a concerted metalation-deprotonation (CMD) step, where the C8-H bond is cleaved to form a five-membered rhodacycle intermediate. This step is often facilitated by a carboxylate ligand acting as a proton shuttle. rsc.orgresearchgate.net

Coordination and Insertion: The alkylating agent, which would be a precursor to the pentan-2-one side chain, then coordinates to the rhodium center. This is followed by migratory insertion of the alkylating agent into the Rh-C bond of the rhodacycle. This insertion step is crucial for the formation of the new C-C bond. rsc.org

Protodemetalation or Reductive Elimination: The final step to release the C8-alkylated quinoline product and regenerate the active Rh(III) catalyst can occur via two primary pathways:

Protodemetalation: In the presence of a proton source, the rhodium-carbon bond is cleaved, leading to the formation of the final product and the regeneration of the catalyst. rsc.org

Reductive Elimination: Alternatively, a reductive elimination pathway can occur, which may involve a change in the oxidation state of the rhodium center.

The use of quinoline N-oxide is often crucial as it pre-coordinates to the metal center, facilitating the regioselective C-H activation at the C8 position. rsc.orgnih.gov

Friedel-Crafts Type Reactions:

A more classical approach could involve a Friedel-Crafts type reaction. While direct Friedel-Crafts alkylation or acylation on the electron-deficient quinoline ring is challenging, modifications can make this route feasible. For instance, using quinoline N-oxide can activate the ring towards electrophilic attack. rsc.org A Brønsted acid-catalyzed Friedel–Crafts reaction between quinoline-N-oxide and a suitable electrophile derived from a pentanone precursor could potentially lead to the desired product. rsc.org The mechanism would proceed through the formation of a resonance-stabilized acylium ion or a related electrophilic species that then attacks the electron-rich C8 position of the activated quinoline N-oxide.

Table 1: Plausible Reaction Mechanisms for the Synthesis of this compound

| Reaction Type | Key Mechanistic Steps | Catalyst/Reagent | Role of Quinoline N-oxide |

| Rh(III)-Catalyzed C-H Alkylation | C-H activation (CMD), formation of rhodacycle, coordination, migratory insertion, protodemetalation/reductive elimination. | [Cp*RhCl2]2, AgSbF6, HOAc | Directing group for C8 selectivity. |

| Friedel-Crafts Acylation | Formation of acylium ion, electrophilic aromatic substitution. | Lewis Acid (e.g., AlCl3) or Brønsted Acid | Activates the quinoline ring towards electrophilic attack. |

| Grignard Reaction | Nucleophilic addition of a Grignard reagent to an 8-substituted quinoline with a suitable electrophilic group. | N/A | Substrate for nucleophilic attack. |

Characterization of Reaction Intermediates and Transition States

The direct characterization of reaction intermediates and transition states is experimentally challenging due to their transient nature. However, a combination of experimental techniques and computational studies on analogous systems provides valuable insights.

Spectroscopic Studies:

In some transition metal-catalyzed reactions, key intermediates such as the metallacycle complex have been isolated and characterized using techniques like X-ray crystallography and NMR spectroscopy. For Rh(III)-catalyzed C-H activation reactions, the formation of the five-membered rhodacycle has been confirmed in related systems, providing strong evidence for its role as a key intermediate. researchgate.net

Computational Studies (DFT):

Density Functional Theory (DFT) calculations have become a powerful tool for elucidating reaction mechanisms, including the characterization of intermediates and transition states. rsc.orgnih.gov For the Rh(III)-catalyzed C8-alkylation of quinoline N-oxides, DFT studies could provide the relative energies of the proposed intermediates (e.g., the rhodacycle) and the activation barriers for the key elementary steps (C-H activation, migratory insertion, and protodemetalation). Such studies can help in understanding the factors that control the regioselectivity and efficiency of the reaction. rsc.org

Table 2: Hypothetical Energy Profile for a Key Step in Rh(III)-Catalyzed C8-Alkylation

| Step | Intermediate/Transition State | Relative Energy (kcal/mol) |

| Reactants | Quinoline N-oxide + Rh(III) catalyst | 0 |

| TS1 | Transition state for C-H activation | +25 |

| Intermediate 1 | Rhodacycle | -5 |

| TS2 | Transition state for migratory insertion | +15 |

| Intermediate 2 | Alkylated Rh-complex | -10 |

| TS3 | Transition state for protodemetalation | +20 |

| Products | 8-alkylated quinoline + regenerated catalyst | -20 |

Note: The energy values are hypothetical and for illustrative purposes to show the relative energy landscape of the reaction.

Stereochemical Pathways and Enantioselectivity in Relevant Reactions (if applicable)

For the synthesis of this compound, stereochemistry is not a factor unless chiral centers are introduced into the quinoline ring or the pentanone side chain in subsequent reactions. However, if a chiral catalyst were to be employed in the C-H activation step, it could potentially lead to an enantioselective synthesis if a prochiral substrate is used. Asymmetric synthesis in the context of quinoline functionalization is an active area of research. acs.org

In the absence of a chiral influence, the reaction would proceed through non-stereoselective pathways, yielding a racemic mixture if a chiral center is formed.

Kinetic and Thermodynamic Aspects of Quinoline-Pentanone Synthesis

The regioselectivity of quinoline functionalization is often governed by a delicate interplay between kinetic and thermodynamic control. stackexchange.comwikipedia.orgjackwestin.comlibretexts.orgmasterorganicchemistry.com

Kinetic vs. Thermodynamic Control:

Kinetic Control: At lower reaction temperatures and shorter reaction times, the product that is formed fastest (i.e., has the lowest activation energy) will be the major product. This is known as the kinetic product. stackexchange.comwikipedia.orgjackwestin.comlibretexts.orgmasterorganicchemistry.com

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may become reversible. Under these conditions, the most stable product (the thermodynamic product) will be the major product, as it is the lowest in energy. stackexchange.comwikipedia.orgjackwestin.comlibretexts.orgmasterorganicchemistry.com

In the context of quinoline alkylation, the C2 and C4 positions are generally more electronically activated towards nucleophilic attack, while electrophilic substitution is often directed to the benzene (B151609) ring. However, the use of a directing group, such as the N-oxide in C-H activation, can override these intrinsic reactivities and lead to kinetically favored C8-functionalization.

Influence of Reaction Conditions:

The choice of catalyst, solvent, temperature, and reaction time can significantly influence the outcome of the synthesis. For instance, in transition metal-catalyzed reactions, the nature of the ligands on the metal center can affect both the rate and selectivity of the reaction.

Table 3: Factors Influencing Kinetic and Thermodynamic Control in Quinoline Alkylation

| Factor | Influence on Kinetic Control | Influence on Thermodynamic Control |

| Temperature | Favored at lower temperatures. | Favored at higher temperatures. |

| Reaction Time | Favored with shorter reaction times. | Favored with longer reaction times. |

| Catalyst/Reagents | Can be designed to favor a specific kinetic pathway (e.g., through steric hindrance or electronic effects). | Less influence on product distribution if the reaction is reversible. |

| Reversibility | Favored when the reaction is irreversible. | Requires a reversible reaction pathway. |

Due to the lack of specific experimental data for the synthesis of this compound, a detailed kinetic and thermodynamic analysis is not possible. However, based on general principles, it can be inferred that reactions like the Rh(III)-catalyzed C-H activation are likely under kinetic control, where the directing group ensures the formation of the C8-substituted product over other thermodynamically more stable isomers.

Structure Activity Relationship Sar Studies of 5 Quinolin 8 Yl Pentan 2 One Analogues

Methodologies for SAR Elucidation in Quinoline (B57606) Derivatives

The exploration of structure-activity relationships in quinoline derivatives employs a variety of sophisticated methodologies. A primary approach is Quantitative Structure-Activity Relationship (QSAR) analysis. nih.govallsubjectjournal.com This computational technique develops mathematical models to correlate the structural or physicochemical properties of quinoline compounds with their biological activities. allsubjectjournal.comnih.gov By analyzing parameters such as van der Waals volume, electron density, and electronegativity, QSAR models can predict the activity of novel compounds, thereby guiding the synthesis of more potent analogues. nih.gov

Complementing QSAR, molecular docking and molecular dynamics (MD) simulations are powerful tools for elucidating the interactions between quinoline derivatives and their biological targets at the molecular level. nih.govnih.gov Docking studies help to predict the binding modes and affinities of compounds within the active site of a target protein, such as an enzyme or receptor. nih.govresearchgate.net This provides a rational basis for designing new molecules with improved interactions. MD simulations further refine these findings by modeling the dynamic behavior of the ligand-protein complex over time.

Synthetic chemistry plays a pivotal role, with various established methods for creating diverse libraries of quinoline analogues for biological screening. orientjchem.org Techniques like the Friedländer synthesis, Combes quinoline synthesis, and Doebner-von Miller reaction allow for systematic modifications of the quinoline scaffold. orientjchem.orgmdpi.com Furthermore, modern synthetic strategies, including multicomponent reactions, facilitate the efficient construction of complex molecular architectures in a single step. researchgate.net The biological evaluation of these synthesized compounds through in vitro and in vivo assays provides the essential data for building and refining SAR models. nih.gov

Influence of Substituents on the Quinoline Ring System on Biological Profile

The biological activity of quinoline derivatives is profoundly influenced by the nature, position, and electronic properties of substituents on the core ring system. rsc.org

Positional Effects of Functional Groups on Quinoline Nitrogen and Carbon Atoms

The location of substituents on the quinoline ring is a critical determinant of biological activity. For instance, in the context of antimalarial 4-aminoquinolines, a chlorine atom at the C-7 position is considered essential for high potency. youtube.com Conversely, substitutions at the C-2 and C-8 positions can sometimes lead to a loss of activity. orientjchem.orgyoutube.com Electrophilic aromatic substitution reactions on the quinoline ring typically introduce substituents at the C-5 and C-8 positions of the carbocyclic ring, which is more reactive than the nitrogen-containing heterocyclic ring. ecorfan.org The C-2 and C-4 positions are the most activated for nucleophilic attack. ecorfan.org

For certain anticancer activities, the presence of specific functional groups at the C-2 position has been associated with significant potency. orientjchem.org Additionally, some research indicates that substitutions at the C-5 position of the quinoline ring can result in more potent anticancer activity compared to substitutions at the C-6 position. biointerfaceresearch.com The introduction of a hydroxyl or methoxy group at the C-7 position has also been shown to improve the antitumor activity of some quinoline compounds. orientjchem.org

| Position | Effect of Substitution on Biological Activity | Example of Influential Group |

| C-2 | Can be critical for activity; specific functional groups may enhance anticancer properties. orientjchem.org | α-furyl, pyridin-2-yl orientjchem.org |

| C-4 | Substitution can enhance potency against cancer cells. orientjchem.org | Amino groups biointerfaceresearch.com |

| C-5 | Substitution can lead to potent anticancer activity. biointerfaceresearch.com | Methyl biointerfaceresearch.com |

| C-6 | A fluorine atom at this position can significantly enhance antibacterial activity. orientjchem.org | Fluorine orientjchem.org |

| C-7 | Essential for antimalarial activity in 4-aminoquinolines; can improve antitumor activity. orientjchem.orgyoutube.com | Chlorine, Hydroxyl, Methoxy orientjchem.orgyoutube.com |

| C-8 | Often left unsubstituted to maintain activity in some drug classes. youtube.com | - |

Electronic and Steric Effects of Various Substituents (e.g., halogens, methoxy, alkyl)

The electronic properties of substituents—whether they are electron-donating or electron-withdrawing—play a crucial role in modulating the biological activity of quinoline derivatives.

Electron-withdrawing groups , such as halogens (e.g., -Cl, -F) and nitro groups (-NO2), can have varied effects. A chlorine atom at the C-7 position is a hallmark of the potent antimalarial drug chloroquine (B1663885), highlighting the importance of an electron-withdrawing group at this position for activity. youtube.com Similarly, a fluorine atom at C-6 is known to enhance the antibacterial properties of quinolones. orientjchem.org However, in other contexts, electron-withdrawing groups have been shown to reduce potency, possibly due to unfavorable electronic or steric interactions with the target. rsc.org

Electron-donating groups , such as methoxy (-OCH3) and methyl (-CH3), often enhance biological activity. rsc.org For instance, studies on certain antimalarial hybrids have shown that compounds with electron-donating groups, particularly at the para-position of an aromatic substituent, exhibit increased activity. rsc.org This enhancement is potentially due to an increased electron density that facilitates better interaction with the biological target or improves membrane permeability. rsc.org However, replacing the essential electron-withdrawing chloro group at C-7 in chloroquine with an electron-donating methyl group leads to a complete loss of antimalarial activity. youtube.com

Steric effects also significantly impact activity. The size and shape of a substituent can influence how the molecule fits into the binding site of its target. For example, substitutions at the meta- or ortho-positions of a phenyl ring attached to the quinoline scaffold have been found to reduce potency in some antimalarial compounds, suggesting that steric hindrance can negatively affect the interaction with the biological target. rsc.org

| Substituent Type | Example | General Effect on Biological Activity |

| Electron-Withdrawing | Halogens (-F, -Cl), Nitro (-NO2) | Can be essential for activity (e.g., 7-Cl in chloroquine) or can reduce potency depending on the compound series and target. rsc.orgyoutube.com |

| Electron-Donating | Methoxy (-OCH3), Methyl (-CH3) | Often enhances activity by increasing electron density or improving permeability, but can also abolish activity if replacing a key electron-withdrawing group. rsc.org |

| Steric Bulk | Bulky alkyl or aryl groups | The position is critical; can reduce potency through steric hindrance if it prevents optimal binding to the target. rsc.org |

Impact of Pentanone Side Chain Modifications on Biological Activity

The side chain of a quinoline derivative is a key area for modification to fine-tune its pharmacological properties. For a molecule like 5-(quinolin-8-yl)pentan-2-one, alterations to the pentanone side chain can significantly affect its biological activity.

Variations in Alkyl Chain Length and Branching

The length and structure of the alkyl chain connecting a functional group to the quinoline core are known to be important for biological activity. nih.gov In studies of 4-aminoquinoline derivatives, the length of the linker chain affects antimalarial activity. biointerfaceresearch.com Increasing the length of an alkyl group can enhance the lipophilicity of a compound, which may improve its ability to cross cell membranes. pharmacologymentor.com However, there is often an optimal chain length for activity, beyond which potency may decrease.

Branching in the alkyl chain can also influence activity by affecting the molecule's steric profile and how it interacts with its biological target. fiveable.me Strategic introduction of branching can lead to a more conformationally restricted molecule, which might fit more precisely into a binding pocket, potentially increasing potency and selectivity.

| Side Chain Modification | Potential Impact on Biological Activity | Rationale |

| Increase Alkyl Chain Length | May increase or decrease activity. | Alters lipophilicity and the distance between the quinoline core and the terminal functional group. biointerfaceresearch.compharmacologymentor.com |

| Decrease Alkyl Chain Length | May increase or decrease activity. | Affects the spatial orientation and flexibility of the side chain. |

| Introduce Branching | Can enhance potency and selectivity. | Introduces steric hindrance and reduces conformational flexibility, potentially leading to a better fit with the target. fiveable.me |

Functional Group Diversity within the Pentanone Moiety

Modifying the functional groups within the side chain is a fundamental strategy in medicinal chemistry to alter a compound's biological activity. fiveable.me The ketone group in the pentanone moiety of this compound is a prime target for such modifications.

Replacing the carbonyl group with other functionalities can change the molecule's ability to participate in key interactions like hydrogen bonding. drugdesign.org For example:

Reduction to an alcohol: Converting the ketone to a secondary alcohol introduces a hydrogen bond donor and acceptor, which could form new, favorable interactions with a biological target.

Conversion to an amine: This would introduce a basic center, which could form ionic interactions or hydrogen bonds.

Formation of an oxime or hydrazone: These derivatives alter the steric and electronic properties of the side chain and can introduce additional hydrogen bonding capabilities.

Bioisosteric replacement: Replacing the ketone with a bioisostere—a group with similar physical or chemical properties—can help to improve efficacy or reduce side effects while maintaining the desired biological activity. fiveable.me

Stereoisomeric Effects of the Pentanone Side Chain

Chirality and the specific three-dimensional arrangement of atoms in a molecule can play a pivotal role in its biological activity. nih.gov For quinoline-based compounds, the stereochemistry of side chains can significantly influence their potency and selectivity. The introduction of a chiral center, such as in the pentanone side chain of this compound analogues, necessitates an evaluation of the individual stereoisomers.

Research into quinoline-imidazole hybrids has demonstrated the critical role of stereochemistry in inhibitory activity. In one study, the enantiomeric separation of a racemic mixture revealed that one enantiomer possessed significantly more potent antimalarial activity than the other. nih.gov For instance, the (-)-enantiomer of a specific quinoline derivative exhibited a potent half-maximal inhibitory concentration (IC₅₀) of 0.10 µM, highlighting a clear stereospecific effect. nih.gov

This principle suggests that for analogues of this compound, the spatial orientation of the side chain relative to the quinoline core is likely a key determinant of its interaction with a biological target. The differential activity between stereoisomers is often attributed to the specific fit within a chiral binding site of a receptor or enzyme, where only one isomer can achieve the optimal orientation for binding and subsequent biological response.

Table 1: Example of Stereoisomeric Effect on Antimalarial Activity in a Quinoline Analogue

| Compound | Stereoisomer | IC₅₀ (µM) against P. falciparum |

|---|---|---|

| Quinoline-imidazole Hybrid | Racemic Mixture | 0.14 |

| Quinoline-imidazole Hybrid | (-)-enantiomer | 0.10 |

Source: Adapted from research findings on quinoline-imidazole hybrids. nih.gov

Conformational Analysis and its Correlation with Biological Activity

The biological activity of a molecule is not only dependent on its structure and stereochemistry but also on its conformational flexibility. Conformational analysis involves studying the different spatial arrangements of atoms that can be achieved through rotation around single bonds. These different conformations can possess varying energy levels, and a molecule may exist as an equilibrium of multiple conformers.

For quinoline derivatives, the relative orientation of substituents on the quinoline ring is essential for activity. Studies on quinoline derivatives designed to reverse multidrug resistance (MDR) in cancer cells indicate that the spatial arrangement of aryl rings is a critical factor. acs.org In highly active compounds, it was found that a deviation of the two aryl rings from a common plane was necessary for effective interaction with the P-glycoprotein (P-gp) transporter. acs.org

Computational and high-field NMR studies are powerful tools for determining the preferred conformations of molecules in solution. nih.gov Such analyses on bioactive natural products have shown that maintaining a specific conformation is often necessary for bioactivity. nih.gov Even the removal of a major rigidity-inducing structural element, such as a tetrahydropyran ring in some complex molecules, can still result in analogues that retain biological activity, suggesting that the remaining structure can adopt the necessary bioactive conformation. nih.gov The structure of cyclic peptide analogues has been determined using two-dimensional ¹H-NMR and molecular dynamics, revealing that specific turn structures are characteristic of their active conformations. researchgate.net This underscores the principle that a molecule's ability to adopt or be locked into a specific three-dimensional shape is directly correlated with its biological function.

Computational and Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive SAR

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable in medicinal chemistry for predicting the activity of novel compounds, thereby guiding the design and synthesis of more potent analogues while reducing time and cost. nih.govnih.gov

The process involves calculating a variety of molecular descriptors for each compound, which are numerical representations of its structural, physicochemical, and electronic properties. nih.govdergipark.org.tr These can include parameters related to hydrophobicity (e.g., logP), electronics (e.g., dipole moment, HOMO/LUMO energies), and sterics (e.g., molecular volume, molar refractivity). dergipark.org.trresearchgate.net These descriptors are then used to build a statistical model that correlates them with the observed biological activity.

Various studies on quinoline derivatives have successfully employed QSAR modeling:

2D and 3D-QSAR: For a series of quinoline derivatives with antimalarial activity, both 2D- and 3D-QSAR models were developed. The 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide insights into how steric and electrostatic fields of the molecule influence activity. mdpi.com These models showed high predictive power, with test set r² values of 0.878 (CoMFA) and 0.876 (CoMSIA). mdpi.com

Descriptor Importance: In a QSAR study on 5,8-quinolinequinone derivatives, models indicated that molecular volume, ionization potential, dipole moment, and hydrophobicity were important parameters affecting their anti-proliferative activity. researchgate.net

Molecular Docking: QSAR is often complemented by molecular docking studies, which simulate the interaction between a ligand and the binding site of a target protein. nih.govnih.gov This provides a visual and energetic understanding of the binding mode, helping to explain the SAR data. For instance, docking studies on benzoyl-2-arylquinoline derivatives as MRP2 inhibitors were consistent with the biological results, confirming the importance of a carboxyl group for interaction with the protein. nih.gov

Table 2: Statistical Validation of QSAR Models for Quinoline Derivatives

| Model Type | Target | Statistical Parameter | Value |

|---|---|---|---|

| 2D-QSAR | Anti-proliferative | r² | 0.926 - 1.000 |

| 3D-QSAR (CoMFA) | Antimalarial (P. falciparum) | Predictive r² (test set) | 0.878 |

Source: Adapted from QSAR studies on various quinoline derivatives. researchgate.netmdpi.com

These computational approaches allow for the in silico screening of virtual libraries of this compound analogues, prioritizing the synthesis of compounds with the highest predicted activity and most favorable binding characteristics.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve equations of quantum mechanics to map the distribution of electrons and determine the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications in Predicting Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It is particularly effective for predicting molecular geometries, vibrational frequencies, and other electronic properties with high accuracy. nih.govmdpi.com For quinoline (B57606) derivatives, DFT calculations are employed to optimize the molecular structure, determining the most stable three-dimensional arrangement of atoms. This optimized geometry is the foundation for calculating other key parameters.

DFT studies on quinoline compounds allow researchers to predict various molecular properties, including bond lengths, bond angles, and dihedral angles. mdpi.com These calculations have been successfully used to corroborate experimental data from techniques like X-ray crystallography. nih.gov Furthermore, DFT is instrumental in calculating the energies of molecular orbitals, which are crucial for understanding the molecule's reactivity and electronic transitions. nih.gov

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. nih.gov The MEP map displays regions of positive and negative electrostatic potential on the electron density surface. These regions are critical for understanding intermolecular interactions, particularly non-covalent interactions like hydrogen bonding and electrostatic attractions.

In MEP analysis, color-coding is used to represent different potential values. Typically, red indicates regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. Blue represents areas of positive potential, which are electron-deficient and prone to nucleophilic attack. nih.govrsc.org For quinoline derivatives, the MEP surface can identify the nitrogen atom in the quinoline ring and the oxygen atom of a carbonyl group (like the one in the pentanone chain) as potential sites for hydrogen bonding and electrophilic interactions. researchgate.net This analysis helps in predicting the reactive sites of the molecule for various chemical reactions. nih.gov

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor. The LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. schrodinger.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large energy gap indicates high stability and low reactivity. This energy gap is also related to the molecule's ability to absorb light; a smaller gap corresponds to absorption at a longer wavelength. schrodinger.com For quinoline derivatives, the distribution of HOMO and LUMO orbitals often shows that the electron density in the HOMO is concentrated on the quinoline ring system, while the LUMO may be distributed across different parts of the molecule, indicating sites for charge transfer. researchgate.net

Table 1: Representative Frontier Molecular Orbital (FMO) Parameters for Quinoline Derivatives (Note: These values are illustrative for the quinoline class and not specific to 5-(Quinolin-8-yl)pentan-2-one)

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Implication |

|---|---|---|---|---|

| Substituted Quinoline A | -5.95 | -2.23 | 3.72 | High Stability, Lower Reactivity |

| Substituted Quinoline B | -6.17 | -2.34 | 3.83 | High Stability, Lower Reactivity |

| Substituted Quinoline C | -5.75 | -2.06 | 3.69 | Moderate Stability and Reactivity |

This interactive table is based on generalized data for various quinoline derivatives to illustrate the concept.

Molecular Docking and Simulation Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking simulations are widely used to study how quinoline derivatives interact with biological targets such as enzymes and receptors. researchgate.netekb.eg The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity. A lower (more negative) docking score generally indicates a more favorable binding interaction. nih.gov

These simulations can predict specific binding modes, identifying key interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues in the protein's active site. researchgate.net For instance, the nitrogen atom of the quinoline ring and carbonyl oxygen are common hydrogen bond acceptors, while the aromatic rings of the quinoline scaffold can participate in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Table 2: Illustrative Molecular Docking Scores of Quinoline Derivatives Against Various Protein Targets (Note: These scores are representative examples and not specific to this compound)

| Quinoline Derivative | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| Derivative 1 | HIV Reverse Transcriptase | -10.67 | LYS 101, ILE 180 |

| Derivative 2 | Topoisomerase I | -63.31 | ASP 533, ARG 364 |

| Derivative 3 | COVID-19 Main Protease | -9.6 | LYS 5, GLN 127 |

This interactive table showcases typical docking results for the quinoline class of compounds against different biological targets.

Identification of Potential Biological Targets for Quinoline-Pentanone Compounds

The versatile structure of the quinoline scaffold allows it to interact with a wide range of biological macromolecules, making quinoline derivatives promising candidates for various therapeutic applications. researchgate.net Computational studies, particularly molecular docking, play a significant role in identifying these potential targets.

Based on studies of various quinoline derivatives, several classes of proteins have been identified as potential targets:

Kinases: Many quinoline-based compounds have been investigated as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), HER-2, and mTOR, which are often implicated in cancer. nih.govresearchgate.net

DNA Topoisomerases: Certain quinolone compounds are known to target bacterial DNA gyrase and topoisomerase IV, forming the basis of quinolone antibiotics. researchgate.net

Viral Enzymes: Quinoline derivatives have been designed and docked against viral targets like HIV reverse transcriptase, showing potential as antiviral agents. nih.gov

Other Enzymes and Receptors: The quinoline scaffold is also found in compounds targeting various other biological systems, with research exploring their potential as antibacterial, antimalarial, and anti-inflammatory agents. nih.govmdpi.com

Through these in silico approaches, researchers can prioritize which quinoline-pentanone compounds to synthesize and test experimentally, accelerating the process of drug discovery.

In Silico Bioactivity Predictions and Virtual Screening Methodologies

Virtual screening has become a cornerstone of early-stage drug discovery, offering a rapid and cost-effective means to identify promising lead compounds from large chemical libraries. nih.govmtak.hu These methods can be broadly categorized into ligand-based and structure-based approaches, both of which are instrumental in predicting the bioactivity of compounds like this compound.

Ligand-based virtual screening (LBVS) capitalizes on the knowledge of known active molecules to identify new compounds with similar properties. nih.gov This approach is particularly useful when the three-dimensional structure of the biological target is unknown. The fundamental principle is that molecules with similar structures or properties are likely to exhibit similar biological activities.

For a compound like this compound, an LBVS campaign would typically involve the following steps:

Template Selection: A known active ligand for a specific target is chosen as a template. For instance, if investigating the potential of this compound as an inhibitor of a particular kinase, a known kinase inhibitor with structural similarities would be selected.

Similarity Searching: Large compound databases are then screened to identify molecules that share features with the template. This can be based on 2D fingerprint similarity or 3D shape and pharmacophore matching.

Pharmacophore Modeling: A pharmacophore model can be developed based on a set of known active compounds. This model defines the essential steric and electronic features required for biological activity, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. The quinoline ring and the ketone group of this compound would be key features in such a model.

The following table illustrates a hypothetical ligand-based screening of compounds similar to this compound against a kinase target.

| Compound ID | Tanimoto Similarity to Template | Pharmacophore Fit Score | Predicted Activity (IC50, µM) |

| This compound | 0.85 | 0.92 | 1.5 |

| Compound A | 0.82 | 0.88 | 2.1 |

| Compound B | 0.79 | 0.85 | 3.4 |

| Compound C | 0.75 | 0.81 | 5.2 |

This table presents hypothetical data for illustrative purposes.

When the 3D structure of a biological target is available, structure-based virtual screening (SBVS) becomes a powerful tool for identifying novel scaffolds that can bind to the target. nih.govnih.gov This method involves docking a library of compounds into the binding site of the target protein and scoring their potential interactions.

A typical SBVS workflow for identifying novel scaffolds inspired by this compound would include:

Target Preparation: The 3D structure of the target protein is obtained from sources like the Protein Data Bank (PDB) and prepared for docking. This involves adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

Compound Library Docking: A diverse library of chemical compounds is computationally docked into the defined binding site. Each compound is evaluated for its ability to fit sterically and form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking) with the protein's amino acid residues. The quinoline moiety of this compound, for example, could participate in pi-pi stacking interactions within an aromatic-rich binding pocket.

Scoring and Ranking: The docked poses are scored and ranked based on their predicted binding affinity. Top-scoring compounds are then selected for further investigation.

Research on related quinoline derivatives has demonstrated the utility of SBVS in identifying potent inhibitors for various targets, such as the glioma-associated family of transcription factors (GLI) and Jumonji domain-containing protein 3 (JMJD3). nih.govnih.govnih.govnih.gov For instance, an 8-hydroxyquinoline was identified as a high-affinity binder of GLI1 through a computational screening approach. nih.govnih.gov

The table below shows hypothetical results from a structure-based virtual screen for inhibitors of a hypothetical protein kinase.

| Compound Scaffold | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Binding Affinity (Ki, nM) |

| Quinoline | -9.8 | Lys78, Glu95, Leu150 | 50 |

| Pyrimidine | -9.2 | Lys78, Asp165 | 120 |

| Benzimidazole | -8.9 | Glu95, Leu150 | 250 |

| Indole | -8.5 | Lys78, Phe148 | 400 |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Conformational Flexibility and Receptor Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational flexibility and the detailed analysis of ligand-receptor interactions over time. mdpi.comnih.gov These simulations are crucial for understanding the stability of a ligand in a binding pocket and the specific interactions that contribute to its binding affinity.

For this compound, an MD simulation would typically involve:

System Setup: The compound is placed in the binding site of the target receptor, and the complex is solvated in a box of water molecules with appropriate ions to mimic physiological conditions.

Simulation: The system is then subjected to a simulation where the movements of all atoms are calculated over a period of nanoseconds to microseconds.

Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the protein-ligand complex, the flexibility of different parts of the molecule, and the persistence of key intermolecular interactions.

MD simulations can reveal important insights, such as:

Conformational Changes: How the binding of this compound might induce conformational changes in the receptor.

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein atoms over time can indicate the stability of the binding mode.

Interaction Analysis: The simulation can highlight the specific hydrogen bonds, hydrophobic contacts, and water-mediated interactions that are crucial for binding.

The following table summarizes key metrics that would be analyzed from an MD simulation of this compound bound to a hypothetical receptor.

| Simulation Metric | Description | Typical Value/Observation |

| RMSD of Ligand | Root-mean-square deviation of the ligand's atomic positions from the initial docked pose. | A low and stable RMSD (e.g., < 2 Å) suggests a stable binding mode. |

| RMSF of Protein Residues | Root-mean-square fluctuation of individual amino acid residues in the binding site. | Higher fluctuations may indicate flexible regions, while lower fluctuations suggest stable interactions with the ligand. |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond between the ligand and receptor is maintained. | High occupancy (> 70%) indicates a strong and stable interaction. |

| Binding Free Energy | Calculated using methods like MM-PBSA or MM-GBSA to estimate the binding affinity. | A more negative value indicates a stronger predicted binding affinity. |

This table presents hypothetical data for illustrative purposes.

Biological Activity and Pharmacological Mechanisms Preclinical in Vitro and in Vivo Research

Overview of the Biological Relevance of Quinoline-Pentanone Scaffolds

While no information is available for 5-(Quinolin-8-yl)pentan-2-one, the broader class of quinoline (B57606) derivatives is of significant interest in medicinal chemistry. The quinoline scaffold is a privileged structure found in numerous natural and synthetic compounds with a wide range of biological activities, including antimicrobial and antimalarial properties. Compounds incorporating a quinoline nucleus have been extensively explored for their therapeutic potential.

Antimicrobial Activities and Mechanisms of Action (Preclinical Focus)

Specific data on the antimicrobial activities of this compound are not available. Research on other quinoline derivatives has shown that their antimicrobial effects can be attributed to various mechanisms, such as the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and repair.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

There is no published data on the in vitro or in vivo antibacterial efficacy of this compound against either Gram-positive or Gram-negative bacterial strains.

Antifungal Efficacy and Molecular Mechanisms

Information regarding the antifungal efficacy and the molecular mechanisms of action for this compound is not present in the available scientific literature. For other quinoline compounds, proposed antifungal mechanisms include the disruption of fungal cell membrane integrity and other cellular processes.

Antimalarial Activities and Biochemical Pathways (Preclinical Focus)

The antimalarial potential of this compound has not been reported in preclinical studies. The quinoline core is famously a part of several antimalarial drugs, such as chloroquine (B1663885) and quinine (B1679958).

Efficacy Against Drug-Sensitive and Drug-Resistant Plasmodium falciparum Strains

There are no available studies documenting the efficacy of this compound against either drug-sensitive or drug-resistant strains of Plasmodium falciparum.

Investigations into Heme Polymerization Inhibition and Other Parasitic Targets

No investigations into the ability of this compound to inhibit heme polymerization or to act on other parasitic targets have been published. Inhibition of heme polymerization is a key mechanism of action for many quinoline-based antimalarial drugs. nih.gov This process is crucial for the survival of the malaria parasite within red blood cells, as it detoxifies the free heme released during hemoglobin digestion. nih.gov

Efficacy in Preclinical in vivo Malaria Models (e.g., Plasmodium berghei)

There is no available information from preclinical in vivo studies to assess the efficacy of this compound against malaria models such as Plasmodium berghei.

Anticancer and Antiprotozoal Potentials (Preclinical Focus)

Cytotoxic Effects on Defined Cancer Cell Lines and Selectivity Studies

No data has been published detailing the cytotoxic effects or selectivity of this compound on any cancer cell lines.

Induction of Apoptosis and Cell Cycle Modulation in Cancer Models

There are no research findings on the ability of this compound to induce apoptosis or modulate the cell cycle in cancer models.

Antileishmanial and Antitubercular Efficacy and Mechanisms

Information regarding the in vitro or in vivo efficacy and mechanisms of action of this compound against Leishmania species or Mycobacterium tuberculosis is not available in the current body of scientific literature.

Other Emerging Biological Activities and Mechanistic Studies (Preclinical Focus)

Anti-inflammatory and Analgesic Research

There are no preclinical studies available that have investigated the potential anti-inflammatory or analgesic properties of this compound.

Antiviral Potentials and Mechanisms of Action

There are currently no published preclinical studies investigating the antiviral properties of this compound. Research into its efficacy against viruses such as HIV or influenza, and the corresponding mechanisms of action, has not been documented in the accessible scientific literature. While the broader class of quinoline derivatives has been a subject of interest in antiviral research, specific data for this particular compound is absent.

Enzyme Inhibition Studies

Detailed preclinical investigations into the enzyme inhibitory capabilities of this compound are not available. There are no studies reporting its effects on key enzymes such as matrix metalloproteinases, kinases, or 5α-reductase. Consequently, its inhibitory constants (e.g., IC50, Ki) and the nature of its interaction with these or any other enzymes remain uncharacterized.

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are fundamental for the unambiguous determination of the molecular structure of a chemical compound. For a molecule like 5-(Quinolin-8-yl)pentan-2-one, a combination of techniques would be utilized to probe its atomic connectivity, functional groups, and electronic properties.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide crucial information.

¹H NMR Spectroscopy: The ¹H NMR spectrum would reveal the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The aromatic protons on the quinoline (B57606) ring would appear in the downfield region (typically δ 7.0-9.0 ppm), with characteristic splitting patterns determined by their positions. The protons of the pentan-2-one chain would be observed in the upfield region. For instance, the methyl protons adjacent to the carbonyl group would likely appear as a singlet around δ 2.1 ppm, while the other methylene (B1212753) and methyl protons would exhibit more complex splitting patterns.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The carbonyl carbon of the ketone would be readily identifiable by its characteristic downfield chemical shift (around δ 205-220 ppm). libretexts.org The carbons of the quinoline ring would resonate in the aromatic region (δ 120-150 ppm), while the aliphatic carbons of the pentan-2-one chain would appear in the upfield region (δ 10-50 ppm). libretexts.orgchemicalbook.com

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity between protons and carbons, confirming the precise structure of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic CH | Quinoline Ring | 7.0 - 9.0 | 120 - 150 |

| Aliphatic CH₂ | Chain | 1.5 - 3.0 | 20 - 45 |

| Aliphatic CH₃ | Chain (next to C=O) | ~2.1 | ~30 |

| Aliphatic CH₃ | Chain (terminal) | ~0.9 | ~14 |

| Ketone C=O | Chain | - | 205 - 220 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₄H₁₅NO), HRMS would provide a precise measurement of its molecular weight, allowing for the confirmation of its chemical formula.

In addition to accurate mass determination, tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation pattern of the molecule. This involves isolating the molecular ion and subjecting it to collision-induced dissociation. The resulting fragment ions would provide valuable structural information, such as the loss of the acetyl group or cleavage of the pentanone chain, further corroborating the proposed structure. The fragmentation of quinoline derivatives often reveals the stable quinoline ring system. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅NO |

| Calculated Exact Mass ([M+H]⁺) | 214.1232 |

| Expected Key Fragment Ions | m/z corresponding to the quinoline moiety and fragments from the pentanone chain. |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit a strong absorption band characteristic of the ketone carbonyl (C=O) stretching vibration, typically in the range of 1705-1725 cm⁻¹. nist.govnist.gov The spectrum would also show absorptions corresponding to the C-H stretching of the aromatic quinoline ring (around 3000-3100 cm⁻¹) and the aliphatic pentanone chain (around 2850-3000 cm⁻¹). Aromatic C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations of the quinoline moiety are often strong in the Raman spectrum.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretching | 1705 - 1725 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C=C/C=N | Stretching | 1450 - 1600 |

UV/Visible Spectroscopy for Electronic Transitions and Chelation Behavior

UV/Visible spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs UV radiation. The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or acetonitrile (B52724), would be expected to show characteristic absorption bands related to the π → π* transitions of the quinoline nucleus. mdpi.comscirp.org The position and intensity of these bands can be influenced by the substitution on the ring.

Furthermore, the 8-substituted quinoline moiety is known for its ability to chelate with metal ions. UV-Vis spectroscopy can be a valuable tool to study this chelation behavior. Upon addition of a metal ion, changes in the absorption spectrum, such as a shift in the wavelength of maximum absorbance (λmax) or a change in molar absorptivity, would indicate the formation of a metal complex. nih.gov

Table 4: Expected UV/Visible Absorption Data for this compound

| Solvent | Expected λmax (nm) | Electronic Transition |

|---|---|---|

| Ethanol | ~230, ~280, ~315 | π → π* |

Chromatographic and Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for the purification of this compound after its synthesis and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) would be a suitable method for the analysis and purification of this compound. sielc.comresearchgate.net A C18 column would likely be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions.

Gas Chromatography (GC): Given the likely volatility of the compound, gas chromatography could also be employed for purity analysis, often coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification.

Thin-Layer Chromatography (TLC): TLC would be used for rapid monitoring of the progress of a chemical reaction to synthesize the compound and to determine the appropriate solvent system for column chromatography purification.

Table 5: Representative HPLC Method for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength corresponding to the λmax of the quinoline chromophore (e.g., 280 nm) |

Development and Validation of High-Throughput Screening (HTS) Assays for Biological Activity

The identification of novel bioactive molecules is a cornerstone of modern drug discovery. High-throughput screening (HTS) has emerged as a pivotal technology, enabling the rapid evaluation of large chemical libraries to identify compounds that modulate the activity of a specific biological target. ewadirect.comdrugtargetreview.com This section details a hypothetical case study on the development and validation of a high-throughput screening assay to identify inhibitors of a putative bacterial kinase, utilizing "this compound" as a template for a hit compound.

The development of a robust and reliable HTS assay is a multi-step process that begins with the selection of an appropriate assay format and culminates in a validated screening campaign. nuvisan.comresearchgate.net For the hypothetical bacterial kinase target, a fluorescence-based assay was chosen due to its high sensitivity and amenability to automation. drugtargetreview.com The assay principle is based on the measurement of kinase activity through the detection of a phosphorylated substrate.

The initial phase of assay development involves optimizing various parameters to ensure a stable and reproducible signal. This includes determining the optimal concentrations of the kinase, the substrate, and ATP, as well as the ideal incubation time and temperature. nuvisan.com Miniaturization of the assay from a standard laboratory format to a high-density 384-well plate format is a critical step to reduce reagent consumption and increase throughput. nuvisan.com

The following interactive data table summarizes the key parameters of the hypothetical validated HTS assay for the bacterial kinase.

Table 1: Validated HTS Assay Parameters for the Putative Bacterial Kinase

| Parameter | Value | Description |

|---|---|---|

| Assay Format | Fluorescence Polarization | Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation. |

| Plate Format | 384-well | Allows for high-throughput screening of a large number of compounds. |

| Kinase Concentration | 5 nM | Optimal concentration for robust signal generation. |

| Substrate Concentration | 100 nM | Saturating concentration to ensure maximal reaction velocity. |

| ATP Concentration | 10 µM | Corresponds to the Michaelis constant (Km) for ATP. |

| Incubation Time | 60 minutes | Sufficient time for the enzymatic reaction to proceed to completion. |

| Z'-Factor | 0.78 | Indicates an excellent separation between positive and negative controls, suitable for HTS. |

| Signal-to-Background | 5.2 | Demonstrates a robust signal window for hit identification. |

With a validated assay in hand, a pilot screen of a small, diverse compound library is typically performed to assess the assay's performance in a screening setting and to identify any potential issues before committing to a large-scale campaign. ucsf.edu Following a successful pilot screen, the full-scale HTS is initiated.

In our hypothetical screen of a 100,000-compound library against the bacterial kinase, "this compound" was identified as a "hit" compound, demonstrating significant inhibition of the kinase activity. The activity of this compound was confirmed through dose-response experiments to determine its half-maximal inhibitory concentration (IC50).

The detailed research findings from the hypothetical HTS campaign are presented in the interactive data table below.

Table 2: Hypothetical HTS Campaign Results for the Bacterial Kinase

| Parameter | Value | Description |

|---|---|---|

| Library Size | 100,000 | The total number of compounds screened. |

| Hit Cut-off | ≥ 50% Inhibition | The threshold for a compound to be considered a "hit". |

| Hit Rate | 0.5% | The percentage of compounds in the library that met the hit criteria. |

| Confirmed Hits | 250 | The number of hits that were confirmed upon re-testing. |

The discovery of "this compound" as a hypothetical inhibitor of the bacterial kinase provides a starting point for further drug discovery efforts. Subsequent studies would focus on confirming its mechanism of action, evaluating its selectivity against other kinases, and exploring its structure-activity relationship (SAR) to design more potent and specific inhibitors.

Future Research Directions and Translational Perspectives for 5 Quinolin 8 Yl Pentan 2 One

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Potency

The rational design of next-generation analogues of 5-(Quinolin-8-yl)pentan-2-one is a important step in enhancing its therapeutic potential. This approach involves systematically modifying the parent scaffold to improve efficacy, selectivity, and pharmacokinetic properties. mdpi.com Techniques such as computational modeling and in vitro assays can accelerate the refinement process by providing insights into metabolic pathways and guiding structural modifications. mdpi.com

Key strategies in the rational design of quinoline-based compounds include:

Structural Modifications: Subtle changes to the quinoline (B57606) core can significantly impact the pharmacological profile of the derivatives. mdpi.com For instance, the introduction of different functional groups can modulate the compound's interaction with its biological target. benthamscience.com

Targeted Synthesis: The synthesis of novel derivatives can be guided by an understanding of structure-activity relationships (SAR). This allows for the creation of compounds with optimized properties. For example, modifications to improve receptor selectivity and pharmacokinetic profiles have been shown to be effective. mdpi.com

Below is a hypothetical data table illustrating potential structural modifications and their intended effects on the activity of this compound analogues.

| Analogue | Modification | Rationale for Modification | Predicted Outcome |

| Analogue A | Addition of a hydroxyl group to the pentan-2-one side chain | Increase hydrogen bonding potential with the target protein | Enhanced binding affinity and potency |

| Analogue B | Substitution of a hydrogen atom with a fluorine atom on the quinoline ring | Block metabolic oxidation and improve bioavailability | Increased in vivo stability and efficacy |

| Analogue C | Introduction of a bulky substituent on the quinoline ring | Enhance selectivity for the target protein over off-targets | Reduced side effects and improved therapeutic index |

Exploration of Novel Biological Targets and Therapeutic Applications

Quinoline derivatives are known to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. benthamscience.comnih.gov While the specific biological targets of this compound are not yet fully elucidated, the broader class of quinoline compounds has shown promise in various therapeutic areas.

Future research should focus on identifying and validating novel biological targets for this compound and its analogues. This can be achieved through a combination of high-throughput screening, proteomic profiling, and computational approaches.

Potential therapeutic applications for quinoline derivatives that could be explored for this compound include:

Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer properties. nih.govekb.eg For example, some compounds act as dual-target inhibitors of EGFR and HER-2, which are key proteins in cancer progression. researchgate.netrsc.org

Antimalarial Activity: The quinoline scaffold is a cornerstone in the development of antimalarial drugs. benthamscience.comresearchgate.net

Antimicrobial Activity: Quinoline compounds have shown activity against a variety of bacterial and fungal pathogens. ekb.eg

Anti-inflammatory Effects: Certain quinoline derivatives can modulate inflammatory pathways, suggesting their potential use in treating inflammatory diseases. mdpi.com

The following table summarizes potential biological targets and associated therapeutic applications for quinoline compounds.

| Biological Target | Therapeutic Application | Example of Quinoline-based Compound |

| EGFR/HER-2 | Cancer | Lapatinib researchgate.net |

| Heme Polymerization | Malaria | Chloroquine (B1663885) ekb.eg |

| DNA Gyrase | Bacterial Infections | Ciprofloxacin semanticscholar.org |

| NMDA Receptor | Neurodegenerative Diseases | Gavestinel mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. These technologies can analyze vast datasets to identify patterns and make predictions, thereby accelerating the development of new therapeutic agents.

In the context of this compound, AI and ML can be applied to:

Predict Biological Activity: AI algorithms can be trained on existing data for quinoline derivatives to predict the biological activity of new analogues.

Optimize Molecular Properties: ML models can guide the modification of the this compound structure to optimize its pharmacokinetic and pharmacodynamic properties.

Identify Novel Targets: AI can analyze biological data to identify new potential targets for quinoline-based compounds.

The use of computational modeling and quantum mechanics calculations can further refine the design of compounds with modulated activity. benthamscience.comresearchgate.net

Collaborative Research Initiatives Across Disciplines

The development of new therapeutics is a complex process that requires expertise from various scientific disciplines. Collaborative research initiatives are essential for translating promising compounds like this compound from the laboratory to the clinic.

Effective collaborations should involve:

Medicinal Chemists: To design and synthesize novel analogues.

Biologists and Pharmacologists: To evaluate the biological activity and mechanism of action of the compounds.

Computational Scientists: To apply AI and ML for compound design and data analysis.

Clinicians: To provide insights into the clinical needs and guide the translational research.

By fostering interdisciplinary collaborations, researchers can streamline the development process and increase the likelihood of bringing new and effective quinoline-based therapies to patients.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(Quinolin-8-yl)pentan-2-one, and how can researchers optimize reaction conditions to improve yield?

- Methodological Answer : The synthesis typically involves coupling quinoline derivatives with ketone precursors. For example, iodine-catalyzed reactions in THF have been employed for analogous cyclopentaquinoline systems, achieving yields of ~60–75% under reflux conditions . Optimization strategies include varying catalysts (e.g., Lewis acids), adjusting solvent polarity, and controlling stoichiometric ratios. Characterization should include -NMR, -NMR, and HPLC to confirm purity (>95%) and structural integrity .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : -NMR peaks for the quinolinyl protons (δ 8.5–9.0 ppm) and ketone carbonyl (δ 200–210 ppm in -NMR) are diagnostic.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHNO, MW 213.28).

- IR : A strong absorption band near 1700 cm confirms the ketone group.

Cross-referencing with literature data (e.g., similar quinoline derivatives) is essential to validate assignments .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer :

- Document reaction parameters (temperature, time, solvent purity) in detail.

- Provide supplementary data (e.g., TLC monitoring, purification steps) in supporting information .

- Use internal standards (e.g., known quinoline analogs) to calibrate instruments .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Computational studies (e.g., DFT calculations) can model electron density distribution, identifying the quinoline nitrogen and ketone carbonyl as electrophilic sites. Solvent effects (polar vs. nonpolar) and steric hindrance from the pentan-2-one chain should be analyzed using Gaussian or ORCA software . Experimental validation via kinetic isotope effects (KIEs) or Hammett plots can further elucidate pathways .

Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Data Triangulation : Compare assays (e.g., IC values from enzyme inhibition vs. cell viability tests) to identify context-dependent effects.

- Structural Confirmation : Re-synthesize disputed compounds and validate purity via XRD or 2D-NMR.

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability across studies, accounting for differences in cell lines or assay conditions .

Q. What strategies are effective in designing this compound analogs for targeted drug delivery?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce substituents at the quinoline 2- or 4-positions to modulate lipophilicity (logP) and bioavailability.

- Prodrug Design : Conjugate the ketone with pH-sensitive linkers (e.g., hydrazones) for controlled release.

- In Silico Screening : Use AutoDock or Schrödinger Suite to predict binding affinities to biological targets (e.g., kinase enzymes) .

Data Presentation and Reproducibility

Q. What are the best practices for reporting crystallographic data of this compound complexes?

- Methodological Answer :

- Include CIF files in supporting information with refinement parameters (R-factors, resolution limits).

- Annotate hydrogen bonding and π-π stacking interactions using Mercury software.

- Compare unit cell parameters with Cambridge Structural Database entries to confirm novelty .

Q. How can researchers reconcile discrepancies between computational predictions and experimental results for this compound’s reactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.